1-(Quinuclidin-4-yl)ethanone
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Overview
Description
1-(Quinuclidin-4-yl)ethanone is an organic compound with the molecular formula C9H15NO.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinuclidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of quinuclidine with acetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinuclidin-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted quinuclidine derivatives.
Scientific Research Applications
1-(Quinuclidin-4-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Quinuclidin-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. For example, it may interact with muscarinic receptors, affecting neurotransmission and other physiological processes .
Comparison with Similar Compounds
Quinuclidine: A bicyclic amine with a similar structure but without the ethanone group.
Quinolizidine: Another bicyclic compound with a nitrogen atom in the ring structure.
Pyrrolizidine: A bicyclic compound with a different ring structure but similar nitrogen-containing features.
Uniqueness: 1-(Quinuclidin-4-yl)ethanone is unique due to its specific functional group (ethanone) attached to the quinuclidine structure. This modification imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(1-azabicyclo[2.2.2]octan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(11)9-2-5-10(6-3-9)7-4-9/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGRWKUEMXLLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCN(CC1)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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